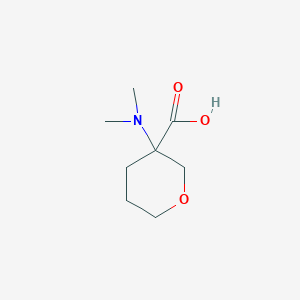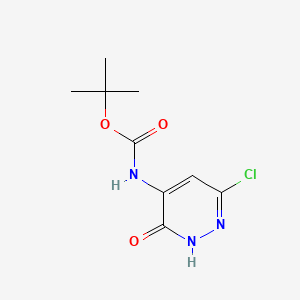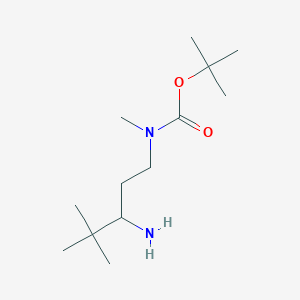![molecular formula C9H17NO4S B13505144 (2R)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid](/img/structure/B13505144.png)
(2R)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-sulfanylpropanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, a methyl group, and a sulfanyl group attached to a propanoic acid backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-sulfanylpropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Formation of the Sulfanyl Group:
Final Assembly: The protected amino acid is then coupled with the appropriate carboxylic acid derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-sulfanylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amino acid.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Free amino acids
科学的研究の応用
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-sulfanylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-sulfanylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed to expose the amino group, which can then participate in various biochemical reactions. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity to its targets.
類似化合物との比較
Similar Compounds
(2R)-2-amino-2-methyl-3-sulfanylpropanoic acid: Lacks the Boc protecting group, making it more reactive.
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoic acid: Similar structure but without the methyl group, affecting its steric properties.
Uniqueness
(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-methyl-3-sulfanylpropanoic acid is unique due to the presence of the Boc protecting group, which provides stability and selectivity in synthetic applications. The combination of the methyl and sulfanyl groups further enhances its versatility in chemical reactions and potential biological activities.
特性
分子式 |
C9H17NO4S |
|---|---|
分子量 |
235.30 g/mol |
IUPAC名 |
(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C9H17NO4S/c1-8(2,3)14-7(13)10-9(4,5-15)6(11)12/h15H,5H2,1-4H3,(H,10,13)(H,11,12)/t9-/m0/s1 |
InChIキー |
GPMVBMLMYWUWMW-VIFPVBQESA-N |
異性体SMILES |
C[C@](CS)(C(=O)O)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)(C)OC(=O)NC(C)(CS)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



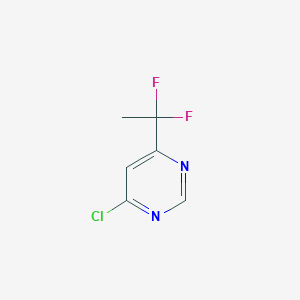
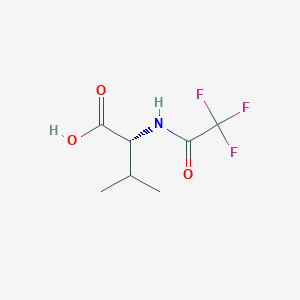
![Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate](/img/structure/B13505077.png)
![N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide](/img/structure/B13505078.png)
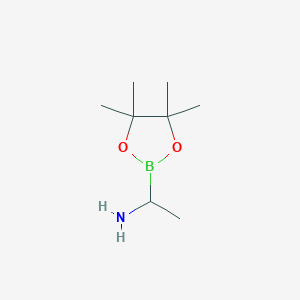
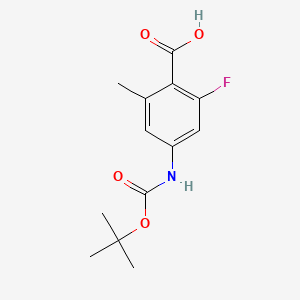
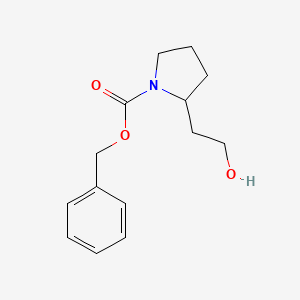
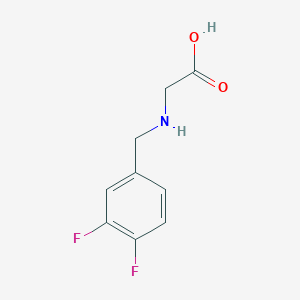
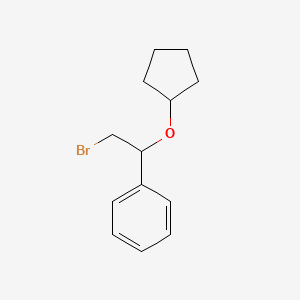
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-methylpropoxy)propanoic acid](/img/structure/B13505117.png)
